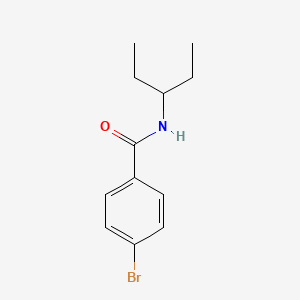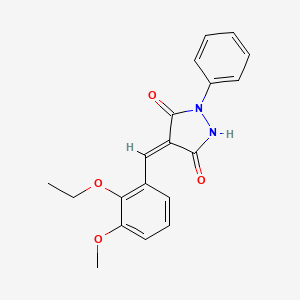![molecular formula C16H15ClN2O2 B5755871 N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide, commonly known as ACM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of ACM involves the inhibition of various enzymes and ion channels, including TRPV1 channels, carbonic anhydrase, and topoisomerase II. ACM has also been shown to induce apoptosis by activating caspase-3 and inhibiting Bcl-2 expression.
Biochemical and Physiological Effects:
ACM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. ACM has also been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance and ion transport.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ACM in lab experiments is its high purity and stability. ACM is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using ACM is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for the use of ACM in scientific research. One area of interest is the development of novel drugs targeting TRPV1 channels and carbonic anhydrase. Another area of interest is the use of ACM as a scaffold for the development of multi-target drugs targeting various diseases. Additionally, further studies are needed to investigate the potential toxicity of ACM and its metabolites.
Méthodes De Synthèse
The synthesis of ACM involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-chloro-4-methylbenzoyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure ACM.
Applications De Recherche Scientifique
ACM has been extensively used in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, ACM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, ACM has been used to study the role of TRPV1 channels in pain perception and inflammation. In drug discovery, ACM has been used as a scaffold for the development of novel drugs targeting various diseases.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-3-8-14(15(17)9-10)16(21)19-13-6-4-12(5-7-13)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKJMXWJRFKSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethoxyphenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5755790.png)


![N-[(4-methyl-1-piperidinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5755810.png)


![N'-[(4-phenylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5755835.png)

![N-allyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755852.png)



![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5755886.png)
